6-Bromo-6'-methyl-2,2'-bipyridine
Overview
Description
6-Bromo-6’-methyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a bromine atom and a methyl group on the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6’-methyl-2,2’-bipyridine typically involves the bromination of 6-methyl-2,2’-bipyridine. One common method includes the reaction of 6-methyl-2,2’-bipyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 6-Bromo-6’-methyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger bipyridine derivatives through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine frameworks .
Scientific Research Applications
6-Bromo-6’-methyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and electronic components
Mechanism of Action
The mechanism of action of 6-Bromo-6’-methyl-2,2’-bipyridine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 2-Bromo-6-methylpyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
6-Bromo-6’-methyl-2,2’-bipyridine is unique due to the specific positioning of the bromine and methyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
2-bromo-6-(6-methylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-5-9(13-8)10-6-3-7-11(12)14-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNPPRIURACGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563980 | |
Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130897-00-6 | |
Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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